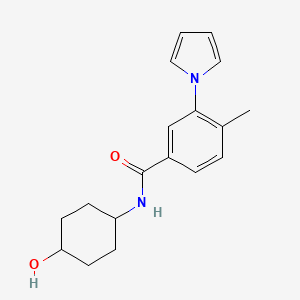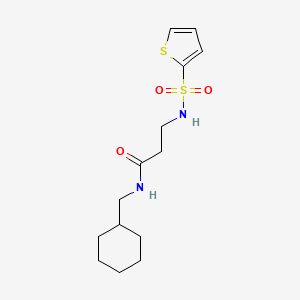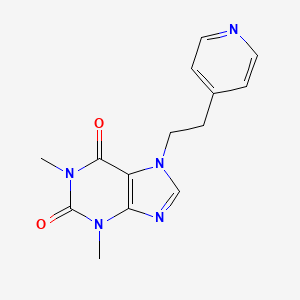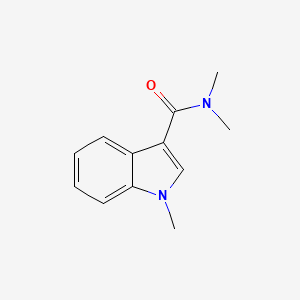
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide, also known as CP 55,940, is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. CB1 receptors are mainly found in the brain, while CB2 receptors are mainly found in the immune system. Activation of CB1 receptors leads to analgesic and psychoactive effects, while activation of CB2 receptors leads to anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have anti-cancer effects, as it induces apoptosis in cancer cells. Additionally, it has been shown to have anti-epileptic effects and to reduce intraocular pressure in glaucoma.
Advantages and Limitations for Lab Experiments
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the physiological effects of these receptors. However, it also has some limitations. It is a synthetic compound, and its effects may not fully represent those of endogenous cannabinoids. Additionally, it has been shown to have some toxic effects, and caution should be exercised when using it in lab experiments.
Future Directions
There are several future directions for the study of N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940. One direction is the development of new synthetic cannabinoids with improved therapeutic properties. Another direction is the study of the interactions between N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 and other drugs or compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 and its potential therapeutic applications in various diseases.
Synthesis Methods
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 can be synthesized by reacting 4-cyanobenzyl chloride with 4-hydroxycyclohexylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-methyl-3-pyrrolin-1-ylbenzoyl chloride to obtain N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940.
Scientific Research Applications
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, epilepsy, and glaucoma.
properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-4-5-14(12-17(13)20-10-2-3-11-20)18(22)19-15-6-8-16(21)9-7-15/h2-5,10-12,15-16,21H,6-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNAKDMGTZNAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)O)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)


